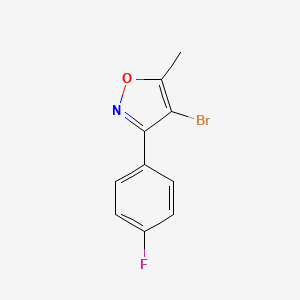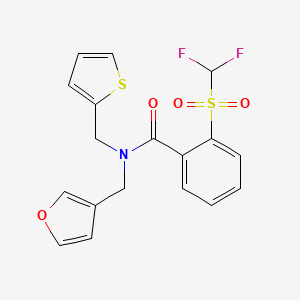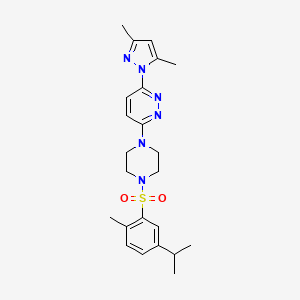![molecular formula C19H19NO4S B2381780 2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide CAS No. 2380044-75-5](/img/structure/B2381780.png)
2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide, commonly known as DMF-T, is a novel compound that has gained significant attention in the field of scientific research. DMF-T is a small molecule that has been synthesized and studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of DMF-T is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. DMF-T has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer growth. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
DMF-T has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. DMF-T has also been shown to increase the levels of antioxidant enzymes, which can protect cells from oxidative stress. In addition, DMF-T has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMF-T has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. DMF-T is also stable and can be easily synthesized in the lab. However, DMF-T has some limitations as well. It is not very water-soluble, which can make it difficult to administer in some experiments. In addition, DMF-T has not been tested extensively in humans, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for DMF-T research. One area of research is to further investigate its potential therapeutic applications. DMF-T has shown promise in treating cancer, inflammation, and neurodegenerative diseases, and further research is needed to determine its efficacy in humans. Another area of research is to investigate the mechanism of action of DMF-T. Understanding how DMF-T works at the molecular level can help to identify new targets for drug development. Finally, future research can focus on developing new analogs of DMF-T that may have improved efficacy and safety profiles.
Conclusion:
In conclusion, DMF-T is a novel compound that has gained significant attention in the field of scientific research. It has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. DMF-T has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
DMF-T can be synthesized using a multi-step process, which involves the reaction of various chemical compounds. The synthesis of DMF-T starts with the reaction of 2,5-dimethoxybenzaldehyde with thiophene-2-carboxylic acid to form 2-(2-carboxyethyl)-5-methoxythiophene. This compound is then reacted with furan-2-carbaldehyde to form 2-(3,4-dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide, which is the final product.
Aplicaciones Científicas De Investigación
DMF-T has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. DMF-T has been tested in various in vitro and in vivo models, and the results have been promising. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. DMF-T has also been shown to protect neurons from damage in a rat model of Parkinson's disease.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-22-17-6-5-13(8-18(17)23-2)9-19(21)20-11-15-10-14(12-25-15)16-4-3-7-24-16/h3-8,10,12H,9,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWMJJMIAZXFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC(=CS2)C3=CC=CO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

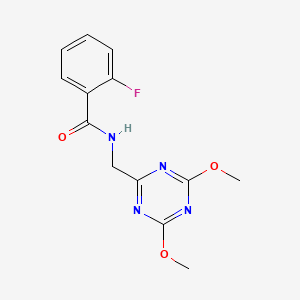
![1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2381700.png)

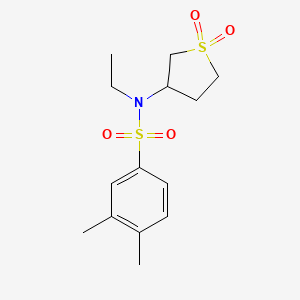

![Spiro[5.5]undecan-3-amine](/img/structure/B2381704.png)
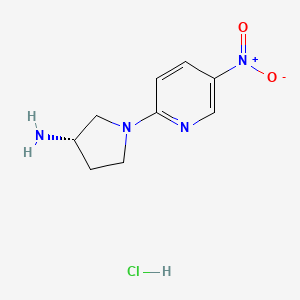
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)
